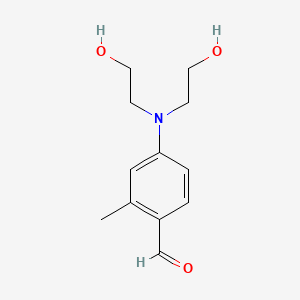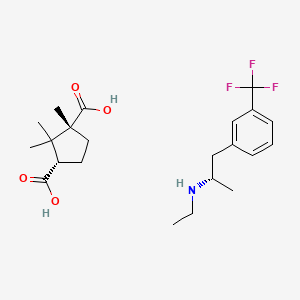
Dexfenfluramine (+)-camphorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dexfenfluramine involves several steps:
Hydrolysis: 2-(3-(trifluoromethyl)phenyl)acetonitrile is hydrolyzed to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with Acetic Anhydride: The acetic acid derivative is then reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to produce dexfenfluramine.
Industrial Production Methods
Industrial production of dexfenfluramine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to minimize impurities and ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
Dexfenfluramine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .
科学的研究の応用
Dexfenfluramine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study serotonergic activity and its effects on appetite control.
Biology: Investigated for its role in neurotransmitter regulation and its impact on feeding behavior.
Medicine: Used in the management of obesity and related metabolic disorders.
Industry: Utilized in the development of weight loss medications and other therapeutic agents.
作用機序
Dexfenfluramine exerts its effects by binding to the serotonin reuptake pump, inhibiting serotonin reuptake, and increasing serotonin levels in the brain’s synapses. This leads to greater serotonin receptor activation and enhanced serotonergic transmission in the hypothalamus, which suppresses appetite for carbohydrates . The primary molecular targets include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C .
類似化合物との比較
Similar Compounds
Fenfluramine: The parent compound of dexfenfluramine, also used as an anorectic agent.
Phentermine: Another anorectic agent that acts on the central nervous system to suppress appetite.
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Uniqueness
Dexfenfluramine is unique in its specific action on serotonin reuptake and release, leading to its potent anorectic effects without the stimulating effects seen in amphetamines. Its ability to selectively decrease carbohydrate intake makes it particularly effective in managing obesity associated with excessive carbohydrate consumption .
特性
CAS番号 |
17325-68-7 |
|---|---|
分子式 |
C22H32F3NO4 |
分子量 |
431.5 g/mol |
IUPAC名 |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |
InChIキー |
GBMYZGXLAHAFPC-JGTDEUSISA-N |
異性体SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
正規SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


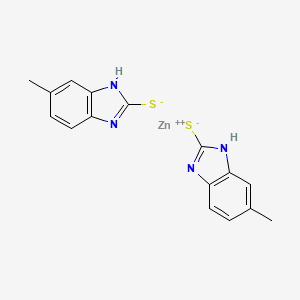

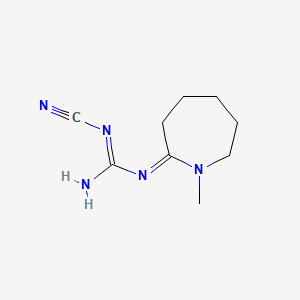
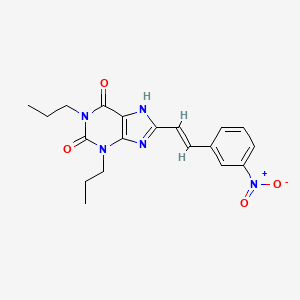
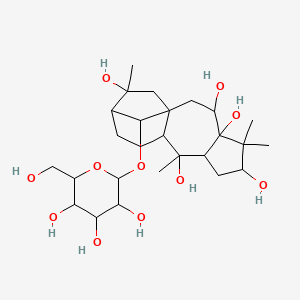


![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)



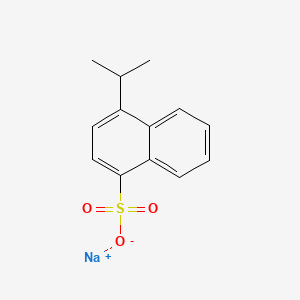
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)
